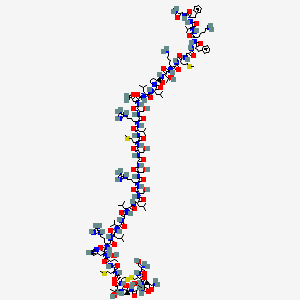

H-Ser-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Met-Thr-His-Arg-Leu-Val-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Ser-Met-Val-Arg-Ser-Asn-Leu-Leu-Pro-Thr-Lys-Met-Gly-Phe-Lys-Val-Phe-Gly-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CRSP-1, auch bekannt als Calcitonin-Rezeptor-stimulierendes Peptid-1, ist ein Peptid, das als Agonist für den Calcitonin-Rezeptor wirkt. Es ist bekannt für seine Fähigkeit, die Bildung von zyklischem Adenosinmonophosphat (cAMP) mit einer deutlich höheren Potenz als Calcitonin zu stimulieren. CRSP-1 zeigt keine Aktivität an Calcitonin-Gen-verwandten Peptid- und Adrenomedullin-Rezeptoren .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

CRSP-1 wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das häufig für die Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Kopplung: Die Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von CRSP-1 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um Effizienz und Konsistenz zu erhöhen. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Aktivität des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CRSP-1 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acid is activated and coupled to the growing peptide chain.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of CRSP-1 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

CRSP-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Bildung von Disulfidbrücken zwischen Cysteinresten.

Reduktion: Die Spaltung von Disulfidbrücken, um freie Thiolgruppen zu erhalten.

Substitution: Der Ersatz spezifischer Aminosäuren, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod in wässriger Lösung.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Site-directed Mutagenese unter Verwendung spezifischer Reagenzien und Bedingungen.

Haupterzeugnisse

Die Haupterzeugnisse dieser Reaktionen sind modifizierte Versionen von CRSP-1 mit veränderter biologischer Aktivität oder Stabilität. So führt beispielsweise die Oxidation zur Bildung von Disulfidbrücken-verbrücktem CRSP-1, das für seine biologische Funktion entscheidend ist.

Wissenschaftliche Forschungsanwendungen

CRSP-1 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellpeptid verwendet, um Peptidsynthese- und Modifizierungsverfahren zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Regulation des Knochenstoffwechsels und der Energiehomöostase.

Industrie: Einsatz bei der Entwicklung von Peptid-basierten Medikamenten und als Forschungswerkzeug in pharmazeutischen Studien.

Wirkmechanismus

CRSP-1 entfaltet seine Wirkungen durch Bindung an den Calcitonin-Rezeptor, was zur Aktivierung der Adenylatcyclase und einem anschließenden Anstieg des cAMP-Spiegels führt. Dieser Signalweg führt zu verschiedenen physiologischen Effekten, darunter die Hemmung der Osteoklastenbildung und -aktivität, die Unterdrückung der Nahrungsaufnahme und die Regulation der Körpertemperatur .

Wirkmechanismus

CRSP-1 exerts its effects by binding to the calcitonin receptor, leading to the activation of adenylate cyclase and subsequent increase in cAMP levels. This signaling pathway results in various physiological effects, including the inhibition of osteoclast formation and activity, suppression of food intake, and regulation of body temperature .

Vergleich Mit ähnlichen Verbindungen

CRSP-1 ist einzigartig in seiner hohen Potenz und Spezifität für den Calcitonin-Rezeptor. Ähnliche Verbindungen umfassen:

Calcitonin: Ein Peptidhormon, das ebenfalls an den Calcitonin-Rezeptor bindet, jedoch mit geringerer Potenz.

Calcitonin-Gen-verwandtes Peptid: Ein Mitglied derselben Peptid-Familie, jedoch mit unterschiedlicher Rezeptorspezifität und biologischen Wirkungen.

Adrenomedullin: Ein weiteres verwandtes Peptid mit unterschiedlichen Rezeptor-Interaktionen und Funktionen.

CRSP-1 zeichnet sich durch seine hohe Effizienz bei der Stimulation der cAMP-Bildung und seine spezifischen biologischen Aktivitäten aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen macht.

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C175H294N54O49S5/c1-84(2)61-109(198-130(243)75-195-165(271)132(89(11)12)222-157(263)112(64-87(7)8)209-145(251)103(45-35-54-189-173(182)183)202-155(261)115(68-99-71-188-83-196-99)215-170(276)137(95(20)237)226-150(256)108(51-60-281-24)206-162(268)124-82-283-282-81-123(220-140(246)100(178)76-230)163(269)213-117(70-127(180)240)158(264)227-135(93(18)235)168(274)197-92(17)139(245)225-136(94(19)236)171(277)221-124)151(257)210-111(63-86(5)6)153(259)219-121(79-233)160(266)203-104(46-36-55-190-174(184)185)146(252)217-119(77-231)143(249)194-74-131(244)200-120(78-232)159(265)205-107(50-59-280-23)149(255)224-133(90(13)14)166(272)207-105(47-37-56-191-175(186)187)147(253)218-122(80-234)161(267)212-116(69-126(179)239)156(262)211-110(62-85(3)4)152(258)216-118(65-88(9)10)172(278)229-57-38-48-125(229)164(270)228-138(96(21)238)169(275)208-101(43-31-33-52-176)144(250)204-106(49-58-279-22)141(247)193-73-129(242)199-114(67-98-41-29-26-30-42-98)154(260)201-102(44-32-34-53-177)148(254)223-134(91(15)16)167(273)214-113(142(248)192-72-128(181)241)66-97-39-27-25-28-40-97/h25-30,39-42,71,83-96,100-125,132-138,230-238H,31-38,43-70,72-82,176-178H2,1-24H3,(H2,179,239)(H2,180,240)(H2,181,241)(H,188,196)(H,192,248)(H,193,247)(H,194,249)(H,195,271)(H,197,274)(H,198,243)(H,199,242)(H,200,244)(H,201,260)(H,202,261)(H,203,266)(H,204,250)(H,205,265)(H,206,268)(H,207,272)(H,208,275)(H,209,251)(H,210,257)(H,211,262)(H,212,267)(H,213,269)(H,214,273)(H,215,276)(H,216,258)(H,217,252)(H,218,253)(H,219,259)(H,220,246)(H,221,277)(H,222,263)(H,223,254)(H,224,255)(H,225,245)(H,226,256)(H,227,264)(H,228,270)(H4,182,183,189)(H4,184,185,190)(H4,186,187,191)/t92-,93+,94+,95+,96+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,132-,133-,134-,135-,136-,137-,138-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXYZTLKVIEHJD-BDNMSBJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CO)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)N)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)N)[C@@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C175H294N54O49S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4099 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[4.1.0]heptane,1-isopropyl-5-methyl-(6CI)](/img/new.no-structure.jpg)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)